Benzyl phenyl sulfide
Overview
Description
Synthesis Analysis
Benzyl phenyl sulfide can be synthesized through several methods, highlighting its versatile nature in organic synthesis. A notable approach involves the reaction of benzyne with ethyl aryl sulfides, leading to phenyl aryl sulfides in excellent yields. This method provides a general synthesis route from arenethiols, as ethyl aryl sulfides are quantitatively obtainable from arenethiols and ethyl bromide (Nakayama, Fujita, & Hoshino, 1983). Furthermore, the reaction of thiiranes with benzyne offers an efficient synthesis of phenyl vinyl sulfides, showcasing the stereospecific nature of these reactions (Nakayama, Takeue, & Hoshino, 1984). Another method involves the use of copper salt as a catalyst and Cs2CO3 as a base to synthesize benzyl phenyl sulfides from phenyldithiocarbamates and benzyl halides, illustrating a ligand/additive-free approach with good substrate suitability (Zhou, Yang, Ye, & Dong, 2022).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of benzyl phenyl sulfide were not highlighted in this search, the understanding of its structure is crucial for its synthesis and reaction mechanisms. The molecular structure of benzyl phenyl sulfide, featuring a benzyl group attached to a phenyl group through a sulfur atom, is foundational in determining its reactivity and physical properties.
Chemical Reactions and Properties
Benzyl phenyl sulfide participates in various chemical reactions, including photocleavage of benzyl-sulfur bonds, which has been studied to understand the mechanism involving radical intermediates. Such insights are crucial for designing light-responsive materials and understanding the stability of sulfur-containing compounds (Fleming & Jensen, 1996).
Scientific Research Applications
Application 1: Antibacterial Agents Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Specific Scientific Field : Medical and Pharmaceutical Research .
- Summary of the Application : Benzyl phenyl sulfide derivatives have been studied for their potential as antibacterial agents, specifically against Methicillin-resistant Staphylococcus aureus (MRSA), a major threat to human health due to its resistance to almost all classes of antibiotics .
- Methods of Application or Experimental Procedures : In the study, three series of benzyl phenyl sulfide derivatives were designed and synthesized. Their antibacterial activity against eleven MRSA strains were evaluated .
- Results or Outcomes : The results showed that two series of the synthetic compounds exhibit potent antibacterial activity against S. aureus and MRSA, with minimum inhibitory concentrations of 2–64 μg/mL. The mechanism of the antibacterial activity was shown to involve the destruction of the bacterial cell membrane .
Application 2: Synthesis of Drug Analogs
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Benzyl sulfides, such as Benzyl phenyl sulfide, can be synthesized via substitution reaction at the sulfur of phosphinic acid thioesters . This method has a wide substrate scope and is applicable for the synthesis of drug analogs .
- Methods of Application or Experimental Procedures : The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to unexpected carbon–sulfur bond formation . This developed method for benzyl sulfides is used for the synthesis of drug analogs .
- Results or Outcomes : The method has been successfully used to synthesize a variety of benzyl sulfides, which are important intermediates in the synthesis of drug analogs .
Application 3: Medical Synthesis Intermediate
- Specific Scientific Field : Medical and Pharmaceutical Research .
- Summary of the Application : Benzyl phenyl sulfide can be used as a medical synthesis intermediate . It is a part of a class of compounds known as aromatic sulfides and sulfoxides, which are widely present in various drug molecules and natural products .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of using Benzyl phenyl sulfide as a medical synthesis intermediate are not detailed in the source .
Application 4: Unexpected Carbon–Sulfur Bond Formation
- Specific Scientific Field : Chemical Research .
- Summary of the Application : Unexpected carbon–sulfur bond formation took place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents . This developed method for benzyl sulfides has a wide substrate scope and was applicable for the synthesis of a drug analog .
- Methods of Application or Experimental Procedures : The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to unexpected carbon–sulfur bond formation . This developed method for benzyl sulfides is used for the synthesis of drug analogs .
- Results or Outcomes : The method has been successfully used to synthesize a variety of benzyl sulfides, which are important intermediates in the synthesis of drug analogs .
Application 5: Organic Building Blocks
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Benzyl phenyl sulfide is used as an organic building block . It is available for purchase from chemical suppliers and can be used in various chemical reactions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of using Benzyl phenyl sulfide as an organic building block are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
benzylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCJXXOBRCATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232172 | |
Record name | Benzyl phenyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |
Record name | Benzyl phenyl sulfide | |
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Product Name |
Benzyl phenyl sulfide | |
CAS RN |
831-91-4 | |
Record name | Benzyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl phenyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |
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Record name | BENZYL PHENYL SULFIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56472 | |
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Record name | Benzyl phenyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl phenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL PHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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